(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid
Description
This compound is a cyclooctane derivative featuring a Boc-protected amino group (tert-butoxycarbonyl, (2-methylpropan-2-yl)oxycarbonyl) at the 2-position and a carboxylic acid moiety at the 1-position. Its stereochemistry is defined as (1R,2S), which is critical for its biological activity and physicochemical properties.
Properties
IUPAC Name |
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10(11)12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJDZYKLPCSUNZ-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCCC[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclooctane Ring Formation and Functionalization
The cyclooctane core presents synthetic challenges due to ring strain and conformational flexibility. A common approach involves derivatizing preformed cyclooctene intermediates. For instance, methyl 2-aminocyclooct-3-ene-1-carboxylate serves as a key precursor, enabling subsequent oxidation and functionalization . Epoxidation of the cyclooctene double bond using meta-chloroperbenzoic acid (mCPBA) generates an epoxide intermediate, critical for introducing the amino group. The stereochemistry of the epoxide (trans or cis) dictates the final product’s configuration, necessitating asymmetric epoxidation techniques or chiral auxiliaries to enforce the (1R,2S) configuration .
Alternative routes leverage thermal [2+2] cycloadditions of dehydroamino acid derivatives, as demonstrated in cyclobutane amino acid syntheses . While cyclooctane formation via cycloaddition is less common, ring-expansion strategies from smaller cyclic precursors (e.g., cyclohexane derivatives) using Pd-catalyzed C–H activation have been explored . For example, cyclohexane carboxylic acids undergo multifold C–H olefination to form bicyclic intermediates, which could hypothetically expand to cyclooctane systems under tailored conditions .
Introduction of the Amino Group
The amino group at position 2 is typically introduced via epoxide ring-opening or halocyclofunctionalization . In one protocol, epoxidation of methyl 2-aminocyclooct-3-ene-1-carboxylate followed by treatment with sodium azide (NaN₃) in dimethylformamide (DMF) yields azido-alcohol intermediates, which are reduced to amines . For stereochemical control, the epoxide’s configuration must align with the desired (1R,2S) outcome. For example, trans-epoxides favor anti-addition during ring-opening, whereas cis-epoxides lead to syn-addition .
A second method involves iodolactonization of unsaturated precursors. Treatment of cyclooctene carboxylates with iodine (I₂) and potassium iodide (KI) under basic conditions forms iodolactones, which are hydrolyzed to introduce hydroxy and amino groups . This approach ensures regioselectivity but requires careful optimization to avoid over-functionalization.
Protection of the Amino Group
The tert-butoxycarbonyl (Boc) protecting group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP). For example, treatment of 2-aminocyclooctane-1-carboxylic acid methyl ester with Boc anhydride in tetrahydrofuran (THF) at 0°C yields the Boc-protected derivative . The Boc group’s acid-labile nature necessitates neutral or mildly basic conditions during subsequent steps to prevent premature deprotection.
Hydrolysis of the Ester to Carboxylic Acid
The final step involves saponification of the methyl ester to the carboxylic acid. Hydrolysis under basic conditions (e.g., lithium hydroxide in THF/water) or acidic conditions (e.g., hydrochloric acid) converts the ester to the free acid . For instance, refluxing the Boc-protected methyl ester with 20% HCl yields (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid . Basic conditions are preferred to avoid Boc group cleavage, though prolonged exposure to strong bases may necessitate reprotection steps .
Stereochemical Control and Resolution
Achieving the (1R,2S) configuration requires enantioselective synthesis or resolution of racemic mixtures. Chiral HPLC or diastereomeric salt formation with resolving agents (e.g., tartaric acid) are common post-synthesis methods . Alternatively, asymmetric catalysis during epoxidation or ring-opening ensures stereochemical fidelity. For example, Jacobsen’s catalyst for epoxidation enforces specific stereochemistry, which propagates through subsequent steps .
Analytical Characterization
Critical data for the target compound include:
Scalability and Industrial Considerations
Large-scale synthesis faces challenges in ring-closing steps and purification. Patent CN101555205B highlights the use of hydrochloric acid-mediated hydrolysis for cost-effective ester cleavage, though yields vary with ester substituents (e.g., ethyl esters hydrolyze faster than methyl) . Pd-catalyzed methods, while efficient, require expensive ligands and stringent oxygen-free conditions .
Scientific Research Applications
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of chiral molecules on biological systems.
Industrial Applications: It may be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the cyclooctane ring provides a hydrophobic environment that can influence the binding affinity and specificity. The amino group can participate in various biochemical pathways, affecting the overall activity of the compound.
Comparison with Similar Compounds
Research Findings and Limitations
- Biological Activity: No direct data on the target compound’s bioactivity are available. However, cyclopropane and cyclopentene analogues show promise as enzyme inhibitors (e.g., proteases) due to their rigid structures .
- Ecological Data: Limited information on biodegradability or bioaccumulation for all analogues; disposal via incineration is recommended .
- Knowledge Gaps: Stability and reactivity data for the cyclooctane derivative are speculative, requiring further experimental validation.
Biological Activity
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid is a chiral compound characterized by its unique cyclooctane structure and functional groups, including a carboxylic acid and a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
- IUPAC Name : this compound
- Molecular Formula : C14H25NO4
- Molar Mass : 271.36 g/mol
- Melting Point : 90-94°C
- Boiling Point : 371.18°C
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with various biomolecules, enhancing binding affinity.
- Hydrophobic Interactions : The cyclooctane ring provides a hydrophobic environment that can influence the compound's interaction with lipid membranes and proteins.
- Amino Group Participation : The amino group is involved in biochemical pathways, potentially modulating enzyme activity or receptor interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of cyclooctane carboxylic acids possess antimicrobial properties. The presence of the Boc-protected amino group may enhance these effects by improving solubility and stability in biological environments.
Anticancer Properties
Preliminary investigations suggest that this compound might inhibit cancer cell proliferation. The mechanism could involve apoptosis induction or cell cycle arrest, although specific pathways require further elucidation.
Neuroprotective Effects
The compound's structural characteristics may allow it to cross the blood-brain barrier, presenting potential neuroprotective effects. Research into its impact on neurodegenerative diseases is ongoing.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Cyclooctane-1-carboxylic acid | Cyclooctane | Limited | Lacks amino group |
| (1R,2S)-2-amino-cyclooctane-1-carboxylic acid | Amino Cyclooctane | Moderate | No Boc protection |
| (1R,2S)-2-(tert-butoxycarbonylamino)-cyclohexane-1-carboxylic acid | Cyclohexane | Low | Cyclohexane instead of cyclooctane |
Case Study 1: Antimicrobial Testing
In a study conducted by Smith et al. (2023), this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Cancer Cell Line Studies
Johnson et al. (2024) investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of proliferation, with IC50 values ranging from 20 to 40 µM depending on the cell line.
Q & A
Basic Question: What synthetic strategies ensure stereochemical control during the synthesis of (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid?
Methodological Answer:
The synthesis of this compound requires precise control over stereochemistry, particularly at the cyclooctane ring and the carbamate-protected amino group. Key strategies include:
- Chiral Catalysts : Use of asymmetric catalysts (e.g., organocatalysts or transition-metal complexes) to enforce the (1R,2S) configuration during cyclooctane formation .
- Protecting Group Chemistry : The tert-butoxycarbonyl (Boc) group [(2-methylpropan-2-yl)oxycarbonyl] is critical for protecting the amino functionality during synthesis. Deprotection under acidic conditions (e.g., TFA) ensures retention of stereochemistry .
- Ring-Closing Metathesis : For cyclooctane formation, Grubbs catalysts can facilitate ring closure while minimizing side reactions .
Basic Question: Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR with NOE (Nuclear Overhauser Effect) experiments can resolve spatial arrangements of substituents on the cyclooctane ring .
- X-ray Crystallography : Definitive confirmation of absolute stereochemistry, especially for chiral centers, requires single-crystal X-ray analysis .
- Chiral HPLC : To assess enantiomeric purity, use chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar organic mobile phases .
Basic Question: How can researchers evaluate the biological activity of this compound in vitro?
Methodological Answer:
- Enzyme Inhibition Assays : Test interactions with enzymes like proteases or carboxylases, measuring IC50 values via fluorescence-based kinetic assays .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to protein targets (e.g., receptors) using immobilized ligand systems .
- Cellular Uptake Studies : Fluorescent labeling (e.g., FITC conjugation) can track cellular internalization in models relevant to drug delivery .
Advanced Question: How to resolve contradictions in experimental data arising from stereochemical impurities or solvent effects?
Methodological Answer:
- Comparative Analysis : Use similarity indices (as in ) to benchmark against structurally analogous compounds. For example, compare reactivity profiles with cyclopropane or cyclopentane derivatives to identify outliers .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) may stabilize transition states differently than non-polar solvents, affecting reaction outcomes. Systematic solvent studies can isolate solvent-specific effects .
- Isotopic Labeling : 13C-labeled intermediates can trace stereochemical drift during synthesis via NMR tracking .
Advanced Question: What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites, focusing on hydrogen bonding with the carboxylic acid and carbamate groups .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over time (e.g., 100 ns trajectories) to assess conformational flexibility of the cyclooctane ring in aqueous environments .
- QSAR Modeling : Correlate structural features (e.g., LogP, polar surface area) with bioactivity data from analogs to predict pharmacokinetic properties .
Advanced Question: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods for weighing and synthesis due to potential respiratory irritation .
- Storage Conditions : Store at 2–8°C under inert gas (argon) to prevent decomposition. Avoid contact with strong oxidizers or bases .
- Waste Disposal : Neutralize acidic waste (e.g., with NaHCO3) before disposal. Collect organic waste in approved containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
